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Compound of Interest |

4-Chloropyrimidine-5-carbonyl
Compound Name:
chloride
CAS No.: 1261494-35-2
Cat. No.: B3377149
. J

Executive Summary

Target Molecule: 4-Chloropyrimidine-5-carbonyl chloride CAS Number: 1261494-35-2
Molecular Formula:

Molecular Weight: 176.99 g/mol [1][2]

This guide outlines the optimal synthetic route for generating 4-chloropyrimidine-5-carbonyl
chloride from 4-hydroxypyrimidine-5-carboxylic acid. The protocol leverages a dual-
chlorination strategy using thionyl chloride (

) and

-dimethylformamide (DMF) to simultaneously convert the hydroxyl tautomer to a chloro-
pyrimidine and the carboxylic acid to an acyl chloride.[1] This approach minimizes steps and
maximizes atom economy compared to sequential halogenation strategies.

Retrosynthetic Analysis & Pathway Design[1]

The synthesis is best approached via a convergent strategy. The pyrimidine core is constructed
first, followed by functional group manipulation.[3]

Strategic Disconnections[1]
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e C-Cl Bond Formation: The C4-chloro substituent is installed via nucleophilic displacement of
a C4-hydroxyl (lactam tautomer) leaving group.[1]

e Acyl Chloride Formation: The C5-carbonyl chloride is generated from the corresponding
carboxylic acid.

o Core Assembly: The pyrimidine ring is classically formed via condensation of formamidine
with an ethoxymethylenemalonate derivative.

Pathway Visualization
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Caption: Convergent synthesis pathway from acyclic precursors to the dual-chlorinated target.

Core Synthesis Protocol: The Dual-Chlorination
Step[1]

This section details the transformation of 4-hydroxypyrimidine-5-carboxylic acid to the target.
This reaction is thermodynamically driven by the evolution of

and
gases.[4][5]

Mechanistic Insight

The reaction relies on the Vilsmeier-Haack type activation provided by DMF.
o Catalytic Cycle: DMF reacts with

to form the electrophilic Vilsmeier reagent (chloroiminium ion).
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o Acid Activation: The carboxylic acid attacks the Vilsmeier reagent (or

), forming an activated acyl chlorosulfite intermediate that collapses to the acid chloride.

o Tautomeric Activation: The 4-hydroxy group (existing largely as the 4-pyrimidone tautomer)
reacts with the chlorinating agent to form a phosphorodichloridate-like or chlorosulfite
intermediate, which is then displaced by chloride ion in an addition-elimination sequence to
yield the aromatic 4-chloropyrimidine.[1]

Experimental Procedure

Reagents:
o Substrate: 4-Hydroxypyrimidine-5-carboxylic acid (1.0 eq)
o Reagent/Solvent: Thionyl Chloride (

) (10.0 eq) — Acts as both reagent and solvent.

o Catalyst:
-Dimethylformamide (DMF) (0.05 — 0.1 eq)[1]
Step-by-Step Protocol:

o Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux
condenser topped with a

drying tube or an inert gas (Ar/

) line. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved
and

gases.

« Addition: Charge the flask with 4-hydroxypyrimidine-5-carboxylic acid (e.g., 5.0 g, 35.7
mmol).

¢ Solvent/Reagent: Carefully add Thionyl Chloride (
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, ~357 mmol) at room temperature. The suspension may be thick initially.

o Catalysis: Add DMF (3-5 drops, approx. 0.2 mL). Caution: Initial gas evolution may occur.[1]
» Reaction: Heat the mixture gradually to reflux (

).

o Observation: As the reaction proceeds, the solid starting material will dissolve, and the
solution will turn yellow/orange. Vigorous gas evolution will be observed.

o Duration: Reflux for 3—5 hours until gas evolution ceases and the solution is
homogeneous.

o Workup:
o Cool the reaction mixture to room temperature.
o Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

. Note: Use a trap to protect the pump from corrosive vapors.

o Add anhydrous toluene (20 mL) and re-evaporate (azeotropic removal of residual
). Repeat this step twice.

« |solation: The resulting residue is 4-chloropyrimidine-5-carbonyl chloride, typically
obtained as a yellow-to-brown semi-solid or oil that crystallizes upon standing.[1]

o Yield: Expected 85-95%.

o Purity Check: Due to high reactivity, avoid aqueous workup. Verify identity via formation of
a stable derivative (e.g., reaction with methanol to form the methyl ester) if immediate use
is not planned.

Critical Process Parameters & Troubleshooting
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Parameter Specification Scientific Rationale

Excess drives the equilibrium
Stoichiometry ( ) to the right (Le Chatelier's
>5 equivalents o
) principle) and acts as a solvent

to maintain homogeneity.[1]

Essential for activating the

unreactive pyrimidone oxygen.
Catalyst (DMF) 5-10 mol% [1] Without DMF, the C4-

chlorination is sluggish or

incomplete.[1]

The product hydrolyzes rapidly

back to the starting material or

Moisture Control Strictly Anhydrous ]
the 4-chloro-acid upon contact
with water.[1]
Required to overcome the
Reflux ( activation energy of the
Temperature , .
) aromatic nucleophilic

substitution at the C4 position.

Safety & Handling (E-E-A-T)

o Corrosivity:

and the product are highly corrosive lachrymators. All operations must be performed in a
well-ventilated fume hood.[1]

o Water Reactivity: Violent reaction with water releases HCI gas. In case of a spill, neutralize
with solid sodium bicarbonate or lime; do not add water directly.

e Pressure: Ensure the reaction vessel is not sealed; gas evolution (

) can pressurize glassware if not vented through a scrubber.
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Applications in Drug Discovery[7]

This intermediate is a "linchpin” scaffold. The reactivity difference between the acyl chloride
and the chloro-pyrimidine allows for sequential functionalization:

o Cb-Position (Acyl Chloride): Reacts first with amines/alcohols under mild conditions (
) to form amides/esters.[1]

e C4-Position (Chloro group): Reacts second via
with amines, thiols, or alkoxides, typically requiring heat or base catalysis.

Example Workflow:

o Step A: React with aniline (

)

Forms 4-chloropyrimidine-5-carboxamide.[1]

e Step B: React with morpholine (

)

Displaces C4-Cl to form the final kinase inhibitor core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3377149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

